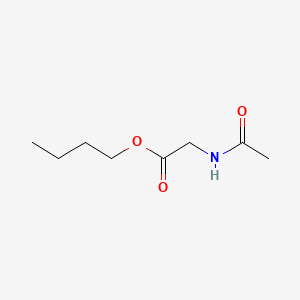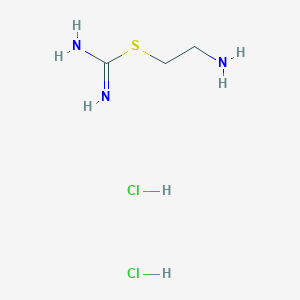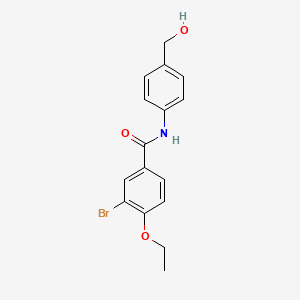
N,N-Dimethyl-3-nitroanilinium monobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-nitroanilinium monobromide is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.089 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
The synthesis of N,N-Dimethyl-3-nitroanilinium monobromide typically involves the reaction of N,N-Dimethyl-3-nitroaniline with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired monobromide salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Análisis De Reacciones Químicas
N,N-Dimethyl-3-nitroanilinium monobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of N,N-Dimethyl-3-aminoanilinium monobromide.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-nitroanilinium monobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-nitroanilinium monobromide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
N,N-Dimethyl-3-nitroanilinium monobromide can be compared with similar compounds such as:
N,N-Dimethyl-3-nitroaniline: Lacks the bromide ion and has different reactivity and applications.
N,N-Dimethyl-4-nitroanilinium monobromide: Similar structure but with the nitro group in a different position, leading to different chemical properties and applications.
N,N-Dimethyl-3-aminoanilinium monobromide: Formed by the reduction of the nitro group, with different biological and chemical properties.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
63467-70-9 |
|---|---|
Fórmula molecular |
C8H11BrN2O2 |
Peso molecular |
247.09 g/mol |
Nombre IUPAC |
dimethyl-(3-nitrophenyl)azanium;bromide |
InChI |
InChI=1S/C8H10N2O2.BrH/c1-9(2)7-4-3-5-8(6-7)10(11)12;/h3-6H,1-2H3;1H |
Clave InChI |
IZBUNSGDZIRXPB-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1=CC(=CC=C1)[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


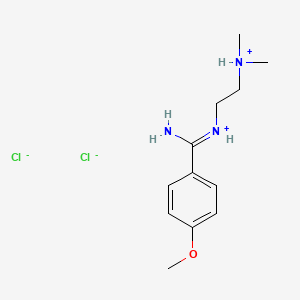


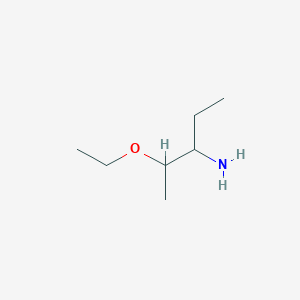
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
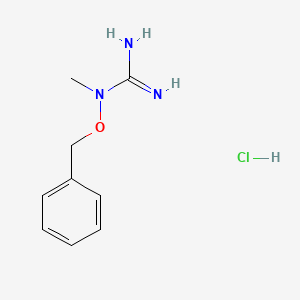
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
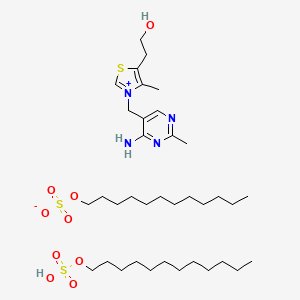
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
